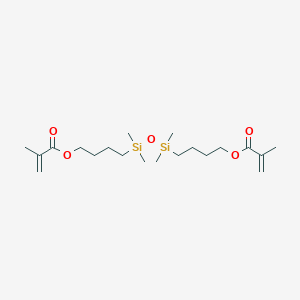

1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane

Übersicht

Beschreibung

1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane is a chemical compound with the molecular formula C20H38O5Si2 . It is also known by the chemical name 4-[[dimethyl-[4-(2-methylprop-2-enoyloxy)butyl]silyl]oxy-dimethylsilyl]butyl 2-methylprop-2-enoate .

Synthesis Analysis

The synthesis of this compound involves the use of 2,2-Dimethyl-1,3-dioxolane-4-methanol and Methacrylic acid as precursors . The reaction conditions involve stirring at 20℃ for 24 hours, followed by the addition of sodium hydrogencarbonate and further stirring for 24 hours .Molecular Structure Analysis

The molecular structure of this compound contains a total of 64 bonds, including 26 non-H bonds, 4 multiple bonds, 16 rotatable bonds, 4 double bonds, and 2 aliphatic esters .Physical And Chemical Properties Analysis

This compound has a molecular weight of 414.68400 and a density of 0.957g/cm3 . Its boiling point is 420.4ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthese von funktionalisierten Disiloxanen

Funktionalisierte Disiloxane können durch Reaktion von 1,3-Bis(3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxan mit verschiedenen kommerziellen Vinylverbindungen hergestellt werden, die elektronenziehende Gruppen enthalten . Dieser Prozess verwendet eine Phosphazenbase als Katalysator . Die resultierenden funktionalisierten Disiloxane zeigen eine nicht-konventionelle Fluoreszenz aufgrund der Cluster-induzierten Emission von Chromophoren .

Fluoreszenz-Verstärkung

Die Einführung einer Si–O-Einheit kann die Fluoreszenzemission durch schwache Wechselwirkungen zwischen einem Si-Atom und einem O-Atom aus Ethergruppen effizient verstärken . Diese Erkenntnis eröffnet Möglichkeiten für die Entwicklung von weiteren organosiliciumhaltigen Materialien mit einzigartigen Strukturen und verbesserter Funktionalität .

Vernetzung von Silikonelastomeren und Preceramic-Polymeren

Die Si-H-Bindung in 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxan ist eine sehr attraktive funktionelle Gruppe, die für die Vernetzung von Silikonelastomeren und Preceramic-Polymeren verwendet wird . Dies trägt zum Schutz ihrer Form bei .

Addition organischer Gruppen an das Siliciumatom

Die Si-H-Gruppe in 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxan kann für die Addition verschiedener organischer Gruppen an das Siliciumatom verwendet werden . Dies führt zur Herstellung von Materialien mit besseren Eigenschaften .

Modifikation konventioneller organischer Polymere

Die Si-H-Gruppe in 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxan wird oft mit konventionellen organischen Polymeren verknüpft, um ihre Eigenschaften zu modifizieren .

Härtungsmittel für Epoxid-Formmassen

1,3-Bis(aminopropyl)tetramethyldisiloxan, eine verwandte Verbindung, wird als Härtungsmittel für Epoxid-Formmassen verwendet . Diese Verbindungen werden für Halbleiterbauelemente mit hoher Zuverlässigkeit eingesetzt .

Safety and Hazards

When handling 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing to avoid contact with skin and eyes . It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Wirkmechanismus

Target of Action

This compound is a type of organosilicon compound, which are often used in materials science and polymer chemistry .

Mode of Action

Given its chemical structure, it likely interacts with its targets through its methacryloxybutyl groups . These groups are known to participate in polymerization reactions, which could lead to changes in the physical properties of the material .

Biochemical Pathways

Organosilicon compounds like this one are often used in the synthesis of silicon-based polymers, which have a wide range of applications in materials science .

Pharmacokinetics

As a silicon-based compound, it is likely to have different pharmacokinetic properties compared to carbon-based compounds .

Result of Action

Given its potential role in polymerization reactions, it could contribute to the formation of materials with unique physical properties .

Action Environment

The action, efficacy, and stability of 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane can be influenced by various environmental factors. For instance, the presence of initiators or catalysts could affect the rate and extent of polymerization reactions . Additionally, factors such as temperature and pH could also influence its stability and reactivity .

Eigenschaften

IUPAC Name |

4-[[dimethyl-[4-(2-methylprop-2-enoyloxy)butyl]silyl]oxy-dimethylsilyl]butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O5Si2/c1-17(2)19(21)23-13-9-11-15-26(5,6)25-27(7,8)16-12-10-14-24-20(22)18(3)4/h1,3,9-16H2,2,4-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFACZWMAJBYXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCC[Si](C)(C)O[Si](C)(C)CCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373500 | |

| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-4,1-diyl) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70877-11-1 | |

| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-4,1-diyl) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-Methoxyphenyl)acetyl]benzonitrile](/img/structure/B1608135.png)

![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B1608137.png)

![3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1608146.png)

![[4-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B1608151.png)